molecular formula C15H15NO2 B6635395 [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone

[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone

Cat. No.: B6635395
M. Wt: 241.28 g/mol
InChI Key: JMHCOFQIZVBMIV-CQSZACIVSA-N
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Description

[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone is a chemical compound that features a pyrrolidine ring attached to a naphthalene moiety

Properties

IUPAC Name

[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-14-7-8-16(10-14)15(18)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14,17H,7-8,10H2/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHCOFQIZVBMIV-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone typically involves the construction of the pyrrolidine ring followed by its attachment to the naphthalene moiety. One common method involves the reaction of naphthalene-2-carboxylic acid with (3R)-3-hydroxypyrrolidine under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.

    Reduction: The carbonyl group in the naphthalene moiety can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone involves its interaction with specific molecular targets. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone is unique due to the combination of the pyrrolidine ring and naphthalene moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic and industrial uses.

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